molecular formula C13H17ClN6O2 B4359865 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4359865
M. Wt: 324.76 g/mol
InChI Key: CYRRRTPLLGQNGM-UHFFFAOYSA-N
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Description

4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-5-methyl-1H-pyrazole with propanoyl chloride to form an intermediate, which is then reacted with N,1-dimethyl-1H-pyrazole-3-carboxamide under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substituents and the resulting biological activities.

Properties

IUPAC Name

4-[2-(4-chloro-5-methylpyrazol-1-yl)propanoylamino]-N,1-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2/c1-7-9(14)5-16-20(7)8(2)12(21)17-10-6-19(4)18-11(10)13(22)15-3/h5-6,8H,1-4H3,(H,15,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRRTPLLGQNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=CN(N=C2C(=O)NC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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